molecular formula C9H16N2O B13313800 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B13313800
M. Wt: 168.24 g/mol
InChI Key: HAOKQRONNQPSIA-UHFFFAOYSA-N
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Description

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1478498-96-2) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It belongs to the class of spirocyclic oxazolines, which are five-membered heterocyclic compounds characterized by a ring system containing both oxygen and nitrogen atoms . This specific scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its three-dimensional structure, which is often utilized in the design and synthesis of novel bioactive molecules . Spirocyclic frameworks like the 1-azaspiro[4.5]decane system are prized for their ability to explore new chemical space and for their potential as key intermediates in the development of potent therapeutic agents . For instance, structurally related spirocyclic compounds have been identified and characterized as potent allosteric inhibitors of the protein tyrosine phosphatase SHP2, a critical regulator in cellular signaling pathways and a promising target in oncology . Similarly, other derivatives have been synthesized via modern methods like microwave-assisted reactions and evaluated for various biological activities, underscoring the utility of this structural motif in drug discovery campaigns . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-12-8(10)11-9/h7H,2-6H2,1H3,(H2,10,11)

InChI Key

HAOKQRONNQPSIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)COC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Heteroatom Arrangement and Position

  • Target Compound : The 3-oxa and 1-aza arrangement creates a polarized spiro system, enabling hydrogen bonding via the amine and ether oxygen. This contrasts with 2-oxa-8-aza analogs (e.g., ), where nitrogen placement may alter basicity and interaction with biological targets .
  • Impact of Additional Heteroatoms : Compounds like 8,8-dimethyl-3-oxa-1-aza () retain the core heteroatoms but add methyl groups, reducing polarity and enhancing membrane permeability.

Substituent Effects

  • Methyl Groups : The 8-methyl substituent in the target compound modestly increases hydrophobicity (clogP ~1.5 inferred). In contrast, 8,8-dimethyl derivatives () exhibit higher clogP (~2.1), favoring lipid bilayer penetration but risking solubility limitations.
  • Aromatic and Heterocyclic Moieties : Analog 2-(6-oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine () incorporates a pyridine ring, enabling π-stacking with aromatic residues in enzymes—a feature absent in the target compound .

Stereochemical Considerations

  • Chiral Centers : Stereoisomers like (3R,4S)-3-methyl-2-oxa-8-azaspiro () highlight the role of configuration in biological activity. For example, the (3R,4S) enantiomer may exhibit higher receptor affinity due to optimal spatial alignment, whereas the (3S,4R) form could be inactive .

Functional Group Modifications

  • Ketones vs.
  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability, whereas free-base forms (e.g., target compound) may require formulation adjustments .

Biological Activity

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine, a compound with the CAS number 1478498-96-2, is a member of the spirocyclic amine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that includes an oxime and an azaspiro framework. Its IUPAC name is 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-ylamine, and it has the following chemical formula:

PropertyValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
InChI KeyHAOKQRONNQPSIA-UHFFFAOYSA-N

Pharmacological Properties

Research indicates that compounds similar to 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine exhibit significant interactions with muscarinic receptors, particularly M1 and M2 subtypes. These interactions are crucial for their potential use in treating cognitive disorders such as Alzheimer's disease.

Muscarinic Receptor Affinity

A study conducted on related compounds demonstrated their ability to bind selectively to muscarinic receptors, which are implicated in various neurological functions. The affinity for these receptors was evaluated through in vitro assays that measured binding potency and efficacy.

Structure-Activity Relationships (SAR)

The biological activity of spirocyclic amines can be significantly influenced by structural modifications. The following points summarize key findings from SAR studies:

  • Methyl Substituents : The presence of methyl groups at specific positions enhances receptor affinity and selectivity.
  • Oxime Group : The oxime functional group contributes to the overall stability and biological activity of the compound.
  • Azaspiro Framework : The spiro structure is essential for maintaining the three-dimensional conformation necessary for receptor interaction.

Case Studies

Several case studies have documented the effects of similar compounds on cognitive function and behavior in animal models:

  • Cognitive Enhancement in Rodents : In a study involving scopolamine-induced amnesia in rats, derivatives of 8-methyl-3-oxa-1-azaspiro[4.5]dec demonstrated significant improvements in memory retention compared to control groups, indicating potential anti-amnesic properties .
  • Behavioral Assessments : Behavioral assays measuring locomotion and anxiety-like behavior showed that compounds with similar structures did not induce significant side effects typically associated with cholinergic drugs, such as hypothermia or excessive salivation .

Q & A

Q. What are the recommended safety precautions when handling 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine in laboratory settings?

The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Researchers must:

  • Use PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Employ fume hoods or local exhaust ventilation to avoid inhalation of aerosols.
  • Avoid dust generation; handle in sealed systems where possible.
  • Store in cool, dry conditions away from incompatible materials like strong oxidizers .

Q. What synthetic methodologies are commonly employed for the preparation of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine?

Key methods include:

  • Multicomponent reactions : Combine 1-methylpiperidin-4-one, triazine derivatives, and thiosemicarbazide in glacial acetic acid under reflux (yield: ~70–80%) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% .
  • Automated continuous flow processes : Enhance scalability and reproducibility in industrial research settings .

Q. How can spectroscopic techniques validate the structural integrity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine?

  • NMR : 1H^1\text{H}-NMR peaks at δ 3.2–3.5 ppm (spirocyclic ether protons) and δ 1.2–1.5 ppm (methyl groups). 13C^{13}\text{C}-NMR confirms the spiro carbon at ~95 ppm .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]+^+ at m/z 183.3 (calculated: 182.26 g/mol) .
  • FT-IR : Stretching vibrations at 1650–1680 cm1^{-1} (C=N imine) and 1100–1150 cm1^{-1} (C-O-C ether) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine derivatives?

  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve cyclization efficiency by stabilizing transition states .
  • Catalyst screening : Lewis acids like ZnCl2_2 accelerate imine formation (yield increase: 15–20%) .
  • Temperature control : Maintain 80–90°C during spiro ring closure to minimize side reactions (e.g., oxidation) .

Q. How do structural modifications at specific positions influence the biological activity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine analogs?

Substituent effects are critical:

Position Modification Biological Impact Source
C-8 MethylReplacement with ethylIncreased lipophilicity → enhanced CNS penetration
N-2 AmineAcylation (e.g., acetyl)Reduced cytotoxicity → improved therapeutic index
Spiro oxygenSulfur substitutionAltered binding affinity to GABAA_A receptors

Q. What computational approaches predict the stability and reactivity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine under varying conditions?

  • DFT calculations : Model transition states for ring-opening reactions (e.g., acid hydrolysis) to assess hydrolytic stability .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize analogs for synthesis .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with solubility and metabolic stability .

Contradictory Data Analysis

Q. How should researchers resolve discrepancies in reported toxicity profiles of spirocyclic compounds?

  • Case : reports acute oral toxicity (LD50_{50} > 500 mg/kg), while structurally similar analogs in show higher toxicity (LD50_{50} ~300 mg/kg).
  • Resolution : Conduct comparative toxicity assays using standardized OECD guidelines, controlling for purity (>95%) and solvent effects (e.g., DMSO vs. saline) .

Methodological Resources

Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?

  • Fate studies : Use 14C^{14}\text{C}-labeled analogs to track biodegradation in soil/water systems (OECD 307/308).
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (EC50_{50}) and algal growth inhibition (OECD 201/202) .

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